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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-1-iodobenzene

Cat. No.: B011889 Get Quote

A Comprehensive Spectroscopic Guide to 4-Bromo-2-fluoro-1-iodobenzene and Its Isomeric

Alternatives

In the landscape of pharmaceutical and materials science research, the precise

characterization of substituted halobenzenes is paramount for predicting chemical reactivity,

understanding structure-activity relationships, and ensuring the purity of synthetic

intermediates. This guide provides a detailed spectroscopic analysis of 4-Bromo-2-fluoro-1-
iodobenzene, a versatile building block in organic synthesis.[1][2][3] For a comprehensive

understanding, its spectroscopic data are objectively compared with those of its key isomers

and a chloro-substituted analog.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Bromo-2-fluoro-1-
iodobenzene and selected alternatives, facilitating a clear comparison of their structural

features.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound δ (ppm) Multiplicity J (Hz) Assignment

4-Bromo-2-

fluoro-1-

iodobenzene

7.72 dd 8.8, 1.8 H-6

7.45 ddd 8.8, 7.4, 2.4 H-5

7.18 t 8.8 H-3

2-Bromo-4-

fluoro-1-

iodobenzene

7.62 dd 8.6, 5.1 H-6

7.23 ddd 8.6, 7.8, 2.7 H-5

7.08 td 8.6, 2.7 H-3

4-Bromo-1-

fluoro-2-

iodobenzene

7.55 dd 8.6, 2.5 H-3

7.30 ddd 8.6, 7.4, 2.5 H-5

6.95 t 8.6 H-6

4-Bromo-2-

chloro-1-

iodobenzene

7.85 d 2.1 H-3

7.60 dd 8.4, 2.1 H-5

7.05 d 8.4 H-6

Note: Assignments are based on typical substituent effects and coupling patterns. Exact values

may vary slightly between different sources and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Compound δ (ppm) Assignment

4-Bromo-2-fluoro-1-

iodobenzene
162.4 (d, ¹JCF = 258) C-2

141.2 (d, ³JCF = 8.5) C-6

131.5 (d, ⁴JCF = 3.5) C-4

124.8 (d, ²JCF = 19.5) C-3

118.2 (d, ³JCF = 3.0) C-5

92.1 (d, ²JCF = 25.0) C-1

2-Bromo-4-fluoro-1-

iodobenzene
160.1 (d, ¹JCF = 252) C-4

139.8 C-6

129.5 (d, ³JCF = 8.0) C-5

120.5 (d, ²JCF = 24.0) C-3

115.8 (d, ²JCF = 21.0) C-2

94.5 C-1

4-Bromo-1-fluoro-2-

iodobenzene
161.5 (d, ¹JCF = 255) C-1

138.5 C-3

132.8 (d, ⁴JCF = 3.2) C-5

121.7 (d, ³JCF = 8.8) C-6

117.4 (d, ²JCF = 23.5) C-2

90.8 (d, ³JCF = 3.5) C-4

4-Bromo-2-chloro-1-

iodobenzene
141.5 C-3

139.2 C-5

131.8 C-6
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129.5 C-2

123.7 C-4

95.8 C-1

Note: The 'heavy atom effect' of bromine and iodine can cause upfield shifts for the ipso-

carbons, which might seem counterintuitive based on electronegativity alone.[4]

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound
C-H stretch
(aromatic)

C=C stretch
(aromatic)

C-F stretch C-Br stretch C-I stretch

4-Bromo-2-

fluoro-1-

iodobenzene

~3070 ~1580, 1470 ~1250 ~680 ~600

2-Bromo-4-

fluoro-1-

iodobenzene

~3080 ~1575, 1480 ~1240 ~670 ~610

4-Bromo-1-

fluoro-2-

iodobenzene

~3065 ~1585, 1465 ~1260 ~690 ~590

4-Bromo-2-

chloro-1-

iodobenzene

~3075 ~1570, 1460 - ~675 ~605

Note: Values are approximate and represent characteristic absorption bands.

Table 4: Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key m/z Fragments

4-Bromo-2-fluoro-1-

iodobenzene
C₆H₃BrFI 300.90

300/302 (M⁺, isotopic

pattern for Br),

173/175 ([M-I]⁺), 127

(I⁺)

2-Bromo-4-fluoro-1-

iodobenzene
C₆H₃BrFI 300.90

300/302 (M⁺, isotopic

pattern for Br),

173/175 ([M-I]⁺), 127

(I⁺)

4-Bromo-1-fluoro-2-

iodobenzene
C₆H₃BrFI 300.90

300/302 (M⁺, isotopic

pattern for Br),

173/175 ([M-I]⁺), 127

(I⁺)

4-Bromo-2-chloro-1-

iodobenzene
C₆H₃BrClI 317.35

316/318/320 (M⁺,

isotopic pattern for Br

and Cl), 189/191/193

([M-I]⁺), 127 (I⁺)

Note: Mass spectrometry provides the molecular weight and characteristic isotopic patterns

that confirm the elemental composition. The fragmentation patterns for isomers are often very

similar.

Experimental Workflow for Spectroscopic Analysis
The logical progression for the complete spectroscopic characterization of a novel or

synthesized halobenzene derivative is outlined below.
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Workflow for Spectroscopic Characterization

Sample Preparation

Spectroscopic Analysis

Data Interpretation & Reporting

Synthesized Compound
(e.g., 4-Bromo-2-fluoro-1-iodobenzene)

Purification
(Chromatography/Recrystallization)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Mass Spectrometry
(EI/ESI)

IR Spectroscopy
(FTIR-ATR)

Structure Elucidation
(2D NMR, Fragmentation Analysis)

Comparison with Alternatives
& Literature Data

Publication/Guide Generation

Click to download full resolution via product page

Caption: Logical workflow for the analysis and characterization of a chemical compound.

Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reproducible and reliable

spectroscopic data.
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband

probe.

Sample Preparation: Approximately 5-10 mg of the analyte (e.g., 4-Bromo-2-fluoro-1-
iodobenzene) is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition: A standard proton experiment is run with a 90° pulse angle, an

acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64

scans are averaged to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is

performed. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger

number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are

typically required.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

2. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EI), typically a Gas

Chromatography-Mass Spectrometry (GC-MS) system.

Sample Introduction: For a GC-MS analysis, a dilute solution of the sample in a volatile

solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is

separated from impurities on the GC column before entering the mass spectrometer.

Ionization: In the EI source, the analyte molecules are bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass

analyzer (e.g., a quadrupole).
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Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak (M⁺)

to determine the molecular weight. The isotopic distribution pattern is crucial for confirming

the presence of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

3. Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.[5]

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly

onto the ATR crystal (e.g., diamond or germanium).[6] Good contact is ensured by applying

pressure with a built-in clamp.

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[7][8] A

background spectrum of the clean ATR crystal is recorded first and automatically subtracted

from the sample spectrum. An average of 16 to 32 scans is usually sufficient.[5][7]

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands

corresponding to specific functional groups and bond vibrations (e.g., C-F, C-Br, C-I, and

aromatic C=C and C-H bonds).

By adhering to these protocols, researchers can generate high-quality, comparable data

essential for the unambiguous identification and characterization of 4-Bromo-2-fluoro-1-
iodobenzene and related compounds, thereby supporting advancements in drug development

and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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